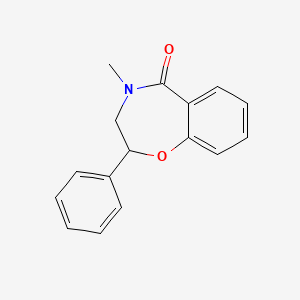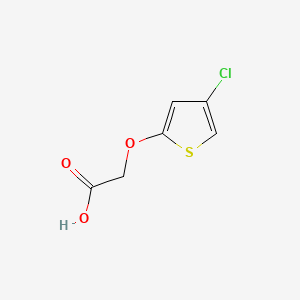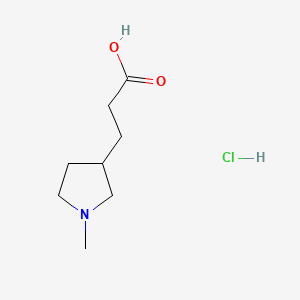amine](/img/structure/B13578477.png)
[2-(4-Ethoxy-3-methoxyphenyl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxy-3-methoxyphenyl)ethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethoxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring, along with an ethylamine side chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)ethylamine typically involves the alkylation of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine source. One common method is the reductive amination of the aldehyde using methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Ethoxy-3-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the intermediate imine formed during the reaction can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxy-3-methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-methoxyphenethylamine.
Substitution: Formation of halogenated derivatives like 4-ethoxy-3-methoxyphenyl bromide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Ethoxy-3-methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of new drugs targeting neurological disorders.
Medicine
In medicine, 2-(4-Ethoxy-3-methoxyphenyl)ethylamine is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the ethoxy group.
2-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the ethoxy group.
2-(4-Chlorophenyl)ethylamine: Similar structure but has a chlorine substituent instead of ethoxy and methoxy groups.
Uniqueness
2-(4-Ethoxy-3-methoxyphenyl)ethylamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development and chemical research.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-15-11-6-5-10(7-8-13-2)9-12(11)14-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Clave InChI |
FLKXJWVOARPETD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCNC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


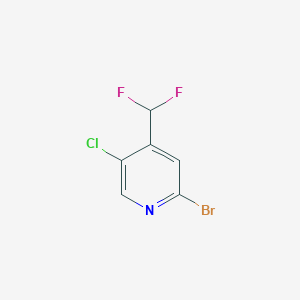
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
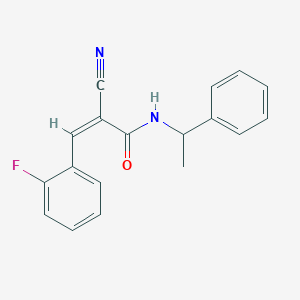
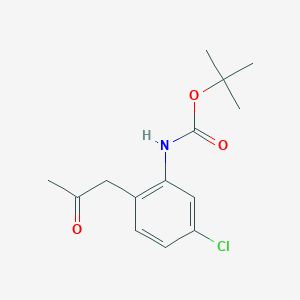
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)

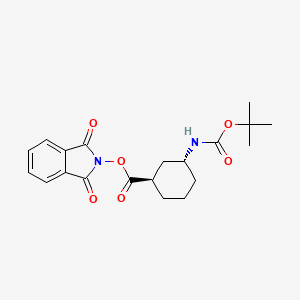
![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
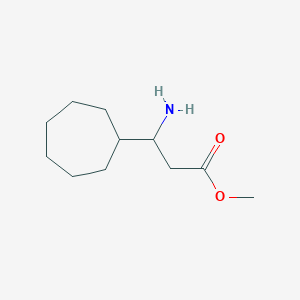
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
